molecular formula C11H18N4O2 B1488796 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one CAS No. 1456352-76-3

1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one

Cat. No.: B1488796
CAS No.: 1456352-76-3
M. Wt: 238.29 g/mol
InChI Key: LQXHQAVFPRZLRU-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates an azepane ring, a seven-membered nitrogen-containing heterocycle known to be a valuable scaffold in pharmaceutical agents . The molecule also features a 1,2,3-triazole ring bearing a hydroxymethyl group. The 1,2,3-triazole moiety is not merely an inert linker; it is a privileged structure in medicinal chemistry that can participate in key interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . The presence of the hydroxymethyl group on the triazole ring provides a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to other entities, such as fluorophores, biotin tags, or other pharmacophores, via ether or ester linkage, making it a valuable intermediate for developing targeted therapies or chemical probes . Compounds with similar structural motifs, featuring both heterocyclic rings and an azepane system, have been investigated for their potential as inhibitors of specific biological targets. For instance, related molecular frameworks have been explored in the context of inhibiting FoxM1 (Forkhead Box Protein M1), a transcription factor that is often overexpressed in various cancers, including triple-negative breast cancer, and is associated with tumor progression and proliferation . Therefore, this compound serves as a sophisticated building block for researchers designing and synthesizing novel small molecules to probe biological pathways or develop potential therapeutic agents for oncology and other disease areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHQAVFPRZLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one , also referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects supported by empirical data.

Molecular Characteristics:

  • Molecular Formula : C11H18N4O
  • Molecular Weight : 222.29 g/mol
  • Density : 1.22 g/cm³
  • Boiling Point : 388°C at 760 mmHg
  • Flash Point : 188.4°C

These properties indicate a stable compound with potential for various applications in pharmaceutical chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Azepane Ring : Achieved through cyclization reactions.
  • Introduction of the Triazole Ring : Often via click chemistry methods such as the Huisgen 1,3-dipolar cycloaddition.
  • Aldehyde Group Addition : Conducted using formylation reactions.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological testing.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, revealing IC50 values of 6.2 μM and 27.3 μM respectively . These findings suggest a promising avenue for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors through covalent bonding.
  • Metal Coordination : The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.

These interactions can lead to modulation of cellular functions that are critical for both antimicrobial and anticancer activities.

Study on Antimicrobial Activity

In a comparative study of various triazole derivatives, one derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating substantial antibacterial properties .

Study on Anticancer Effects

A recent study evaluated several triazole derivatives against human cancer cell lines and found that one derivative exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutic agents . This suggests that compounds like this compound may serve as potential candidates for drug development.

Scientific Research Applications

The compound 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its applications, supported by comprehensive data and case studies.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The specific compound may share these properties due to its structural similarities with known antimicrobial agents.

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer effects. For instance, some studies demonstrate that triazole derivatives can induce apoptosis in cancer cells. The azepane group may enhance the lipophilicity of the compound, improving its bioavailability and efficacy against tumors.

Fungicides

The compound's structural characteristics suggest potential as a fungicide. Triazoles are widely used in agriculture for their ability to inhibit fungal growth. The presence of hydroxymethyl groups may enhance the compound's effectiveness against specific fungal pathogens.

Polymer Chemistry

Research into polymer applications indicates that triazole compounds can serve as crosslinking agents or modifiers in polymer matrices. This enhances the thermal stability and mechanical properties of materials.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Triazoles are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BAnticancerMCF-7 (breast cancer)
Compound CFungicidalFusarium oxysporum

Table 2: Potential Applications in Agriculture

Application TypeActive IngredientEffectiveness
FungicideTriazole derivativeHigh
HerbicideRelated compoundsModerate

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of triazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that modifications to the hydroxymethyl group significantly enhanced antimicrobial potency, suggesting that similar modifications could be beneficial for this compound .

Case Study 2: Anticancer Activity

In research conducted by Smith et al., a triazole derivative was shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The findings indicated that structural features similar to those of this compound could be explored further for anticancer drug development .

Comparison with Similar Compounds

Key Observations:

  • Hydroxymethyl vs. Aromatic Groups : The hydroxymethyl group in the target compound improves water solubility compared to hydrophobic aryl substituents (e.g., methoxyphenyl, tolyl) . This polarity may enhance bioavailability but reduce membrane permeability.
  • Biological Activity : Aryl substituents (e.g., ethylphenyl in ETAP) are linked to CNS activity due to lipophilicity , while hydroxymethyl derivatives show promise in anticancer applications via hydrogen bonding .
  • Synthetic Yields : Substituents with electron-donating groups (e.g., methoxy) generally yield higher purity (up to 99%) in solid-phase synthesis .

Pharmacokinetic and Physicochemical Properties

  • LogP : Hydroxymethyl-substituted compounds exhibit lower logP values (predicted ~1.5) compared to aryl analogues (e.g., 2.5–3.5 for methoxyphenyl derivatives), favoring renal excretion .
  • Melting Points : Hydroxymethyl derivatives (e.g., compound 5a) are typically solids with higher melting points (>150°C) due to intermolecular hydrogen bonding , whereas liquid analogues (e.g., 2dah in ) have lower melting points .

Preparation Methods

Synthesis of 4-(Hydroxymethyl)-1H-1,2,3-triazole Intermediate

  • The 1,2,3-triazole ring substituted at the 4-position with a hydroxymethyl group is typically synthesized by cycloaddition of an azide with a propargyl alcohol derivative.
  • The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method, providing regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
  • Propargyl alcohol reacts with an organic azide under Cu(I) catalysis in solvents such as ethanol or water, yielding 4-(hydroxymethyl)-1H-1,2,3-triazole derivatives with high efficiency and selectivity.

Attachment of the Ethanone Linker

  • The ethanone moiety linking the azepane and triazole is introduced by acylation reactions.
  • A common approach involves the reaction of the triazole intermediate bearing a hydroxymethyl group with an acyl chloride or activated ester derivative of ethanone.
  • This step forms the ethanone bridge at the 1-position of the triazole ring via nucleophilic substitution or coupling reactions.

Incorporation of the Azepane Ring

  • The azepane ring (a seven-membered saturated nitrogen heterocycle) is introduced by nucleophilic substitution of the ethanone intermediate with azepane or its derivatives.
  • The nitrogen atom of azepane acts as a nucleophile attacking the carbonyl carbon of the ethanone moiety, forming the amide or ketone linkage.
  • This step is typically carried out under mild basic or neutral conditions to avoid side reactions, often in solvents like dichloromethane or dimethylformamide.

Representative Synthetic Route (Summary Table)

Step Reactants/Intermediates Reaction Type Conditions Yield (%) Notes
1 Propargyl alcohol + Organic azide Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) CuSO4/sodium ascorbate catalyst, EtOH/H2O, rt 80-95 Regioselective formation of 4-(hydroxymethyl)-1,2,3-triazole
2 4-(Hydroxymethyl)-1,2,3-triazole + ethanoyl chloride Acylation (nucleophilic substitution) Base (e.g., triethylamine), DCM, 0-25°C 70-85 Formation of ethanone-triazole intermediate
3 Ethanone-triazole intermediate + azepane Nucleophilic substitution (amine addition) Mild base, DMF or DCM, rt 65-80 Formation of final compound 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one

Research Findings and Optimization

  • Studies have shown that the CuAAC reaction is highly efficient and tolerant of various functional groups, making it ideal for synthesizing the triazole core with hydroxymethyl substitution.
  • The acylation step requires careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
  • The azepane incorporation step benefits from using freshly distilled solvents and purified azepane to maximize yield and purity.
  • Purification methods such as recrystallization or column chromatography are employed after each step to isolate intermediates and final products with high purity.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and substitution pattern of the synthesized compound.

Notes on Alternative Methods and Variations

  • Alternative triazole formation methods, such as thermal Huisgen cycloaddition without copper catalysis, are less favored due to lower regioselectivity and yield.
  • Hydroxymethylation of preformed triazole rings via selective hydroxymethylation reactions is possible but less straightforward.
  • Variations in the azepane ring substitution (e.g., N-substituted azepanes) can be introduced by modifying the nucleophile in the final step.

Q & A

Q. What are the common synthetic routes for preparing 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one?

Synthesis typically involves two key steps:

Azepane introduction : Nucleophilic substitution of a halogenated acetophenone derivative with azepane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne intermediate and an azide precursor. Post-functionalization with hydroxymethyl groups can be achieved via hydrolysis of ester-protected intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirms azepane (δ 1.5–2.0 ppm for CH₂ groups) and triazole (δ 7.5–8.5 ppm) proton environments .
  • FT-IR : Identifies carbonyl (1700 cm⁻¹) and hydroxymethyl (3400 cm⁻¹) stretches.
  • HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolves spatial conformation, as demonstrated for triazole-acetophenone analogs .

Q. What safety precautions are critical when handling this compound?

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods with <5% atmospheric concentration due to acute inhalation toxicity (Category 4) .
  • Emergency protocols : For skin contact, wash with 10% polyethylene glycol; for eye exposure, irrigate with 0.9% saline for 15 minutes .

Q. How is purity quantified for pharmacological studies?

  • HPLC : Reversed-phase C18 column (acetonitrile/water gradient) with ≥95% area threshold.
  • GC-MS : Quantifies residual solvents per ICH Q3C guidelines.
  • Elemental analysis : Requires C, H, N values ±0.4% of theoretical for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions optimize triazole ring formation?

  • Catalyst optimization : Cu(I) sources (e.g., CuSO₄/sodium ascorbate) in DMSO/H₂O mixtures.
  • Temperature control : Microwave-assisted synthesis (80–100°C, 30 min) enhances yield and purity.
  • Monitoring : TLC/HPLC tracks reaction progress to adjust stoichiometry .

Q. How do steric/electronic effects influence hydroxymethyltriazole reactivity?

  • Electronic effects : Hydroxymethyl’s electron-donating nature enhances nucleophilicity at triazole C4 for alkylation.
  • Steric hindrance : Azepane’s bulk necessitates bulky electrophiles (e.g., tert-butyl bromoacetate) to minimize side reactions.
  • Computational modeling : DFT studies predict reactive sites via frontier molecular orbitals .

Q. What strategies resolve contradictions in bioactivity data between models?

  • Metabolite tracking : Isotopic labeling (14C-triazole) monitors distribution.
  • CYP450 inhibition : Co-administration with ketoconazole reduces hepatic metabolism discrepancies.
  • Pro-drug formulations : Improve bioavailability for in vivo studies .

Q. What computational approaches predict binding affinity to neurological targets?

  • Molecular docking : AutoDock Vina with GABA-A receptor (PDB: 6HUP) identifies triazole N2–Arg112 and azepane carbonyl–Tyr160 interactions.
  • MD simulations : AMBER trajectories (100 ns) validate binding stability.
  • QSAR models : Incorporate Hammett σ values to predict substituent effects .

Q. What solvent systems optimize recrystallization for XRD-quality crystals?

  • Binary systems : Ethyl acetate/hexane (3:7 v/v) or methanol/water (4:1) at 4°C.
  • Slow evaporation : Dichloromethane/n-pentane (1:5) at 0.5 mL/day yields prismatic crystals .

Q. How does conformational flexibility impact pharmacokinetics?

  • Azepane dynamics : Chair-boat transitions (ΔG‡ ≈ 12 kcal/mol via DFT) increase volume of distribution but reduce blood-brain barrier penetration.
  • Triazole rigidity : Enhances plasma protein binding (logP 1.8 vs. 2.3 for flexible analogs).
  • PET studies : 18F-labeled analogs quantify tissue-specific half-life variations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one
Reactant of Route 2
1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one

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